

Alexa Fluor 405 spectral properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alexa Fluor 405

Cat. No.: B1265176

[Get Quote](#)

Alexa Fluor 405: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the spectral properties and core characteristics of **Alexa Fluor 405**, a widely utilized blue-fluorescent dye. The information presented herein is intended to assist researchers in optimizing its use in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Spectral and Photophysical Properties

Alexa Fluor 405 is a blue-fluorescent dye that is optimally excited by the 405 nm violet laser line.^[1] Its key characteristics include high photostability, pH insensitivity over a broad range, and good water solubility, making it a robust and versatile tool for biological imaging.^{[2][3][4]}

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and photophysical properties of **Alexa Fluor 405**. These values are essential for instrument setup and for quantitative analysis in fluorescence experiments.

Property	Value	Measurement Conditions
Maximum Excitation Wavelength (λ_{ex})	401 nm	Conjugate in aqueous solution[5]
Maximum Emission Wavelength (λ_{em})	421 nm	Conjugate in aqueous solution[5]
Molar Extinction Coefficient (ϵ)	35,000 cm ⁻¹ M ⁻¹	At 402 nm[4]
Quantum Yield (Φ)	~0.4 (relative to Coumarin 1)	In ethanol
Fluorescence Lifetime (τ)	3.55 ns	In water[6][7]

Key Characteristics and Advantages

Alexa Fluor 405 offers several advantages for fluorescence-based applications:

- Photostability: Alexa Fluor dyes are known for their enhanced photostability compared to traditional fluorophores, allowing for longer exposure times and more robust image acquisition.[4]
- pH Independence: The fluorescence of **Alexa Fluor 405** is stable across a wide pH range (pH 4-10), which is a significant advantage for live-cell imaging and experiments involving pH fluctuations.[2]
- Water Solubility: As a sulfonated dye, **Alexa Fluor 405** has excellent water solubility, facilitating its use in aqueous buffers without the need for organic solvents and reducing the likelihood of precipitation.[4]
- Brightness: While not the brightest fluorophore available, **Alexa Fluor 405** provides a strong and detectable signal, suitable for a wide range of applications.

Experimental Protocols

Detailed methodologies for common applications of **Alexa Fluor 405** are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental context.

Protein and Antibody Conjugation with Alexa Fluor 405 NHS Ester

This protocol outlines the conjugation of **Alexa Fluor 405** N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins, such as antibodies.

Methodology:

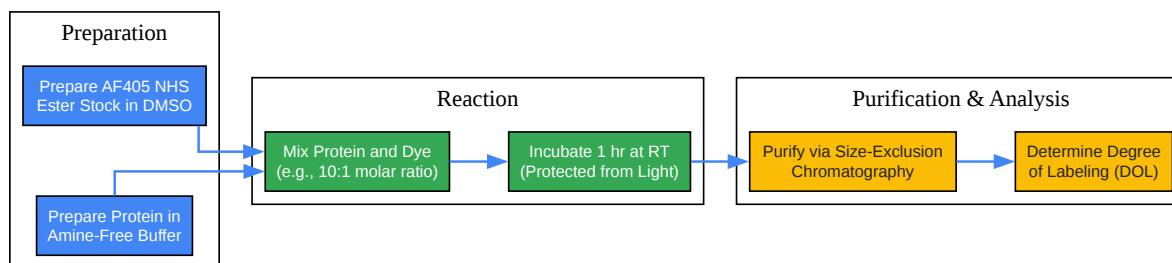
- Protein Preparation:
 - Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
 - If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer such as phosphate-buffered saline (PBS).
- Dye Preparation:
 - Allow the vial of **Alexa Fluor 405** NHS ester to equilibrate to room temperature.
 - Prepare a stock solution of the dye in anhydrous dimethylsulfoxide (DMSO) at a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 (dye:protein) is recommended.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the fluorescently labeled protein.

- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~401 nm).
 - Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

F-Actin Staining in Fixed Cells with Alexa Fluor 405 Phalloidin

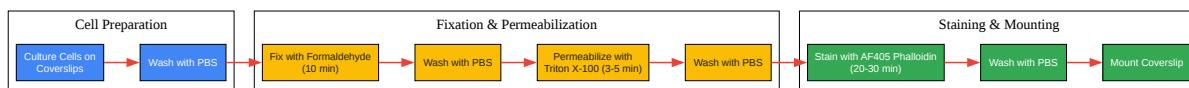
This protocol describes the staining of filamentous actin (F-actin) in fixed and permeabilized cells using a fluorescently labeled phalloidin conjugate.

Methodology:


- Cell Preparation:
 - Grow cells on a suitable substrate (e.g., glass coverslips).
 - Wash the cells with pre-warmed PBS.
- Fixation:
 - Fix the cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.
 - Wash the cells two to three times with PBS.
- Permeabilization:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.
 - Wash the cells two to three times with PBS.
- Staining:
 - Prepare the staining solution by diluting the **Alexa Fluor 405** phalloidin stock solution in PBS containing 1% Bovine Serum Albumin (BSA). A final concentration of approximately

165 nM is a good starting point.

- Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Wash the cells two to three times with PBS.
 - Mount the coverslips onto microscope slides using a suitable mounting medium.


Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Protein Conjugation with **Alexa Fluor 405 NHS Ester**.

[Click to download full resolution via product page](#)

Caption: Workflow for F-Actin Staining with **Alexa Fluor 405** Phalloidin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Effects of Viscosity and Refractive Index on the Emission and Diffusion Properties of Alexa Fluor 405 Using Fluorescence Correlation and Lifetime Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Alexa Fluor 405 spectral properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265176#alex-fluor-405-spectral-properties-and-characteristics\]](https://www.benchchem.com/product/b1265176#alex-fluor-405-spectral-properties-and-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com